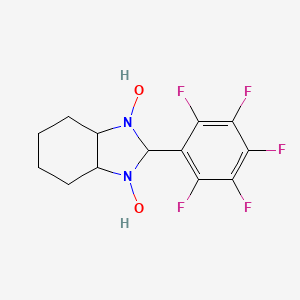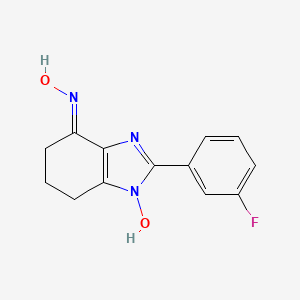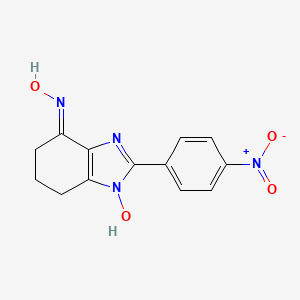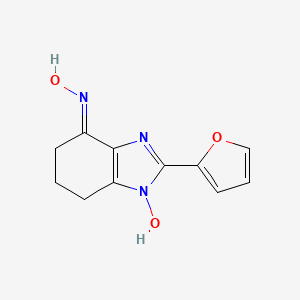
2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime
Overview
Description
2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime, also known as Furoxone, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. This compound belongs to the family of benzimidazole derivatives and is characterized by its furan ring and hydroxyl group.
Scientific Research Applications
2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been used in a wide range of scientific research applications, including microbiology, biochemistry, and molecular biology. It has been shown to have antimicrobial properties against a variety of bacteria, viruses, and fungi. In addition, 2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been used as a probe to study the mechanism of action of various enzymes and proteins.
Mechanism of Action
2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime exerts its antimicrobial activity by inhibiting the activity of enzymes involved in the biosynthesis of essential metabolites in bacteria, viruses, and fungi. It has been shown to inhibit the activity of enzymes such as nitroreductase, thymidylate synthase, and dihydrofolate reductase. In addition, 2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been shown to have immunomodulatory properties by regulating the activity of cytokines and chemokines.
Biochemical and Physiological Effects:
2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle progression and cell death. In addition, 2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been shown to have anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has several advantages for use in laboratory experiments. It is easy to synthesize and has been shown to have high purity and yield. In addition, 2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has a broad spectrum of antimicrobial activity against a variety of microorganisms. However, 2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has some limitations in laboratory experiments. It is sensitive to light and heat and can degrade quickly if not stored properly. In addition, 2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been shown to have cytotoxic effects on some cell types at high concentrations.
Future Directions
There are several future directions for research on 2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime. One area of research is to investigate the potential use of 2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of research is to study the mechanism of action of 2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime in more detail to identify new targets for drug development. Finally, future research can focus on the development of new synthetic methods for 2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime that are more efficient and environmentally friendly.
Conclusion:
In conclusion, 2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime is a synthetic compound that has been widely used in scientific research for its unique chemical properties. It has a broad spectrum of antimicrobial activity and has been shown to have a variety of biochemical and physiological effects on cells and tissues. 2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for research on 2-(2-furyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime, including its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases, and the development of new synthetic methods that are more efficient and environmentally friendly.
properties
IUPAC Name |
(NE)-N-[2-(furan-2-yl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-13-7-3-1-4-8-10(7)12-11(14(8)16)9-5-2-6-17-9/h2,5-6,15-16H,1,3-4H2/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAAWWCVKPFVMZ-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/O)/C1)N=C(N2O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(furan-2-yl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(4-methylphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B3843603.png)
![ethyl 4-[(2,5-dimethylphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B3843609.png)
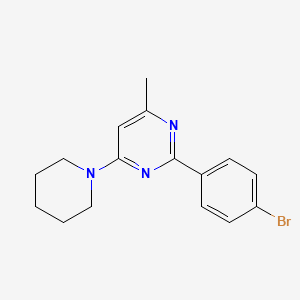
![2-{[2-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B3843620.png)
![4-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B3843624.png)
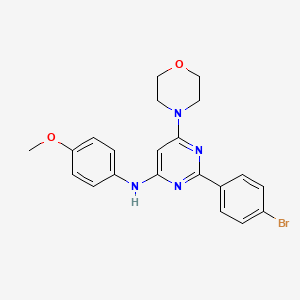
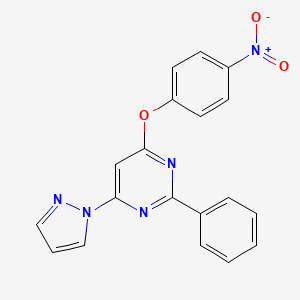
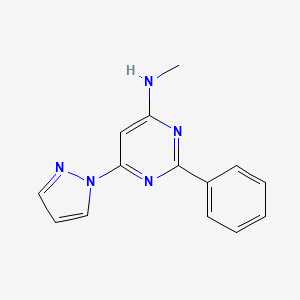
![2,3a-dimethyloctahydroisoxazolo[2,3-a]benzimidazole-2,4(2H)-diol](/img/structure/B3843659.png)
